7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Ring: This can be done through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the chromene derivative with 4-ethoxyaniline under suitable conditions to form the desired product.
Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The exact mechanism of action of 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its anticancer activity could involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the ethoxyphenyl group, which may affect its biological activity.
N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions.
4-oxo-4H-chromene-2-carboxamide: Lacks both the bromine atom and the ethoxyphenyl group, making it a simpler structure with potentially different properties.
Uniqueness
The presence of both the bromine atom and the ethoxyphenyl group in 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide makes it unique compared to its analogs
Properties
Molecular Formula |
C18H14BrNO4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
7-bromo-N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO4/c1-2-23-13-6-4-12(5-7-13)20-18(22)17-10-15(21)14-8-3-11(19)9-16(14)24-17/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
WQPFTOMQOBXMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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